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Compound of Interest

6-fluoro-2-methyl-2,3-dihydro-1H-
Compound Name:
inden-1-one

cat. No.: B1280627

This technical guide provides a comprehensive overview of the spectral data for the compound
6-fluoro-2-methyl-1-indanone, a molecule of interest in synthetic and medicinal chemistry. The
guide is intended for researchers, scientists, and professionals in drug development, offering a
detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics. Due to the limited availability of public experimental spectra
for this specific molecule, this guide presents predicted data based on the analysis of
structurally related compounds, namely 1-indanone, 2-methyl-1-indanone, and 6-fluoro-1-
indanone. The experimental protocols provided are based on standard techniques for small
organic molecules.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 6-fluoro-2-methyl-1-
indanone. These predictions are derived from established principles of spectroscopy and
analysis of empirical data from analogous structures.

Table 1: Predicted *"H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~7.6 (dd) Doublet of doublets 1H H-7
~7.2 (dd) Doublet of doublets 1H H-4
Doublet of doublet of
~7.0 (ddd) 1H H-5
doublets
~3.4 (dd) Doublet of doublets 1H H-3a
~2.8 (dd) Doublet of doublets 1H H-3b
~2.7 (M) Multiplet 1H H-2
~1.2 (d) Doublet 3H -CHs

Solvent: CDCls. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Coupling constants (J) are not predicted due to the complexity of spin-spin coupling

interactions.

. 13

Chemical Shift (6) ppm Carbon Type Assignment
~205 C=0 C-1
~165 (d, XJCF) C-F C-6
~155 (d) Aromatic C C-7a
~138 (d) Aromatic C C-3a
~126 (d) Aromatic CH C-4
~125 (d) Aromatic CH C-7
~115 (d, 2JCF) Aromatic CH C-5
~45 CH C-2
~35 CH2 C-3
~15 CHs -CHs
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Solvent: CDCls. The chemical shifts are referenced to the solvent peak (CDCls at 77.16 ppm).
The values for fluorinated carbons are shown as doublets due to C-F coupling.

ble 3: Predicted Infrared (IR) Al :

Wavenumber (cm—?) Intensity Assignment

~3070 Medium Aromatic C-H stretch
~2960, ~2870 Medium Aliphatic C-H stretch
~1715 Strong C=0 stretch (ketone)
~1610, ~1480 Medium-Strong Aromatic C=C stretch
~1250 Strong C-F stretch

~850 Strong C-H out-of-plane bend

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS)Data

m/z Relative Intensity (%) Assignment

164 100 [M]* (Molecular ion)
149 40 [M - CHs]*

136 60 [M - COJ*

121 30 [M - CO - CHs]*
108 20 [C7HsF]*

lonization method: Electron lonization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These
represent standard operating procedures for the analysis of a small organic molecule like 6-
fluoro-2-methyl-1-indanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) TMS as an internal standard. The solution is then
transferred to a 5 mm NMR tube.

'H NMR Spectroscopy: The 'H NMR spectrum is recorded on a 400 MHz spectrometer. Data
acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second,
and 16 scans. The free induction decay (FID) is Fourier transformed with an exponential line
broadening of 0.3 Hz.

13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same spectrometer at a
frequency of 100 MHz. A proton-decoupled pulse sequence is used. Data acquisition
parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024
scans. The FID is Fourier transformed with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film): If the sample is a solid, a small amount is dissolved in a
volatile solvent like dichloromethane. A drop of this solution is placed on a salt plate (e.qg.,
NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean salt plate is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.qg.,
methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization
(El), the sample is typically introduced via a direct insertion probe or after separation by gas
chromatography (GC).

lonization and Analysis: In EI-MS, the sample is bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are
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accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded to generate the
mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

Compound Synthesis & Purification

Synthesis of 6-Fluoro-2-methyl-1-indanone
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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 To cite this document: BenchChem. [Spectral Analysis of 6-Fluoro-2-methyl-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280627#spectral-data-for-6-fluoro-2-methyl-1-
indanone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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